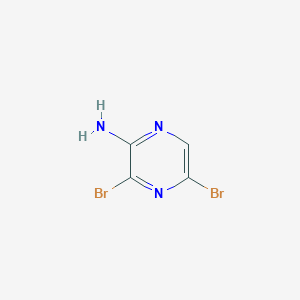

Amino-3,5-dibromopyrazine

描述

Structure

3D Structure

属性

IUPAC Name |

3,5-dibromopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2N3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLBKXRFWUERQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347316 | |

| Record name | 2-Amino-3,5-dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24241-18-7 | |

| Record name | 2-Amino-3,5-dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3,5-dibromopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Amino-3,5-dibromopyrazine chemical properties

An In-depth Technical Guide to 2-Amino-3,5-dibromopyrazine: Chemical Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

2-Amino-3,5-dibromopyrazine is a halogenated heterocyclic compound that serves as a highly versatile and valuable building block in organic synthesis. Its unique electronic and steric properties, conferred by the pyrazine (B50134) core, an amino group, and two bromine atoms, make it an important intermediate in the development of a wide array of functional molecules. This technical guide provides a comprehensive overview of the core chemical properties, spectral characteristics, synthesis protocols, and key applications of 2-Amino-3,5-dibromopyrazine, with a particular focus on its role in medicinal chemistry and materials science.

Core Chemical Properties

2-Amino-3,5-dibromopyrazine is a solid, typically appearing as a white to light yellow or brown crystalline powder.[1][2] It is stable under standard storage conditions, though it should be stored in a dark, inert atmosphere.[1] The compound has limited solubility in water but is soluble in several organic solvents, including methanol (B129727), Dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM).[1][3]

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Reference(s) |

| CAS Number | 24241-18-7 | [1][4] |

| Molecular Formula | C₄H₃Br₂N₃ | [1][5] |

| Molecular Weight | 252.89 g/mol | [5][6] |

| Appearance | White to yellow/brown powder/crystal | [1][2][7] |

| Melting Point | 114-117 °C (lit.) | [2][4] |

| Boiling Point | 294.6 ± 35.0 °C (Predicted) | [1][2] |

| Density | ~2.287 g/cm³ (Predicted) | [1][2] |

| pKa | 0.81 ± 0.10 (Predicted) | [1][2] |

| LogP | 1.5838 | [6] |

| Solubility | Soluble in Methanol, DMSO, Dichloromethane. Low solubility in water. | [1][3] |

| ¹H NMR | Spectra available. A single peak for the aromatic proton is expected. | [5] |

| ¹³C NMR | Spectra available. Four distinct signals for the pyrazine carbons are expected. | [5] |

| Mass Spec (GC-MS) | Top peaks at m/z 253 and 251, corresponding to the molecular ion with bromine isotopes. | [5] |

| IR Spectroscopy | Spectra available, showing characteristic N-H and C-N stretches. | [5] |

Synthesis and Experimental Protocols

The most common synthetic routes to 2-Amino-3,5-dibromopyrazine involve the direct bromination of 2-aminopyrazine (B29847). The degree of bromination can be controlled to achieve high yields of the desired dibrominated product.

Experimental Protocol 1: Bromination using Bromine in Acetic Acid

This protocol describes a classic method for the synthesis of 2-Amino-3,5-dibromopyrazine.

Methodology:

-

Dissolution: Dissolve 2-aminopyrazine (9.5 g, 100 mmol) in glacial acetic acid (70 mL) by heating on a steam bath.[4]

-

Buffering: Add sodium acetate (B1210297) trihydrate (33 g, 243 mmol) to the solution and maintain constant stirring.[4]

-

Cooling: Cool the reaction mixture to -5 °C in an ice-salt bath.[4]

-

Bromination: Slowly add bromine (16 mL) dropwise over 4 hours, ensuring the temperature remains low. Rapid addition can lead to an uncontrolled reaction.[4]

-

Reaction: After the addition is complete, continue stirring in the ice bath for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 24 hours.[4]

-

Work-up: Pour the reaction mixture into 50 g of ice and neutralize to pH 8 with concentrated ammonia.[4]

-

Purification: Collect the crude product by filtration. Recrystallize from methanol with activated charcoal to yield colorless needles of 2-Amino-3,5-dibromopyrazine (Yield: 66%).[4]

Figure 1: Synthesis workflow for 2-Amino-3,5-dibromopyrazine.

Experimental Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This method offers an alternative to using elemental bromine and can achieve very high yields.[8]

Methodology:

-

Reaction Mixture: Prepare a solvent mixture of dimethyl sulfoxide (DMSO) and water.

-

Reagents: Add 2-aminopyrazine to the solvent mixture.

-

Bromination: Add N-bromosuccinimide (NBS) to the reaction mixture. The stoichiometry of NBS is critical for achieving the desired dibromination.

-

Reaction Conditions: Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

-

Purification: The product is typically isolated via filtration and purified by recrystallization. This method has been optimized to achieve yields exceeding 90%.[8]

Reactivity and Applications

The reactivity of 2-Amino-3,5-dibromopyrazine is dominated by the two bromine atoms, which are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions. This makes the compound a key intermediate for introducing the aminopyrazine scaffold into more complex molecules.

Key Application Areas:

-

Pharmaceuticals: It is a crucial precursor for synthesizing a range of drugs, including anti-inflammatory agents, antibiotics, and anti-cancer medications.[8] Notably, it is an intermediate in the preparation of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, which are targets for treating cancer and cardiovascular diseases.[4][8]

-

Agrochemicals: The compound serves as a building block for various herbicides, insecticides, and fungicides.[8]

-

Materials Science: It is used in the preparation of conjugated polymers for applications such as neurotoxin detection.[4][9] Derivatives have also shown promise as bioluminescent substrates and as materials for energy storage systems like lithium-ion batteries.[8]

-

Dyes and Pigments: It serves as a precursor in the synthesis of diazo dyes and phthalocyanine (B1677752) pigments used in textiles, inks, and plastics.[8]

Figure 2: Role as a versatile synthetic intermediate.

Biological Activity and Signaling Pathways

Derivatives of 2-Amino-3,5-dibromopyrazine have been investigated for significant biological activities, particularly as anticancer agents.[8] The mechanism of action often involves the inhibition of key protein kinases that are critical for cell proliferation and survival signaling pathways.[8]

As a precursor to ROCK inhibitors, its derivatives can interfere with the Rho/ROCK signaling pathway. This pathway plays a crucial role in regulating cell shape, motility, and contraction. Its over-activation is implicated in cancer metastasis and hypertension. By blocking the kinase activity of ROCK, these inhibitors can prevent the phosphorylation of downstream substrates like Myosin Light Chain (MLC), thereby impeding these cellular processes.

Figure 3: Inhibition of the Rho/ROCK signaling pathway.

Conclusion

2-Amino-3,5-dibromopyrazine is a cornerstone intermediate for synthetic chemists. Its well-defined reactivity, coupled with established and high-yield synthetic protocols, makes it an attractive starting material for creating diverse and complex molecular architectures. For professionals in drug discovery, agrochemical development, and materials science, this compound offers a robust platform for generating novel molecules with significant biological and physical properties. The continued exploration of its synthetic potential is expected to yield further innovations across multiple scientific disciplines.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 24241-18-7|2-Amino-3,5-dibromopyrazine|BLD Pharm [bldpharm.com]

- 4. 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Amino-3,5-dibromopyrazine 24241-18-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 2-Amino-3,5-dibromopyrazine, 1G | Labscoop [labscoop.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-Amino-3,5-dibromopyrazine | 24241-18-7 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-3,5-dibromopyrazine from 2-Aminopyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-3,5-dibromopyrazine, a versatile intermediate in the pharmaceutical and chemical industries. This document details established experimental protocols, presents comparative quantitative data, and illustrates the synthetic pathways and workflows.

Introduction

2-Amino-3,5-dibromopyrazine is a key building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds.[1] Its unique structure, featuring an amino group and two bromine atoms on the pyrazine (B50134) ring, allows for diverse chemical modifications, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and dyes.[2] This guide focuses on the common synthetic routes starting from the readily available 2-aminopyrazine (B29847).

Synthetic Methodologies

The transformation of 2-aminopyrazine to 2-amino-3,5-dibromopyrazine is primarily achieved through electrophilic bromination. The two most prevalent methods employ either elemental bromine in a protic solvent or N-bromosuccinimide (NBS) as the brominating agent. The latter can be performed under conventional heating or with microwave assistance to enhance reaction rates and yields.

Bromination using Elemental Bromine in Acetic Acid

This classical method involves the direct bromination of 2-aminopyrazine using liquid bromine in glacial acetic acid. The reaction proceeds through the electrophilic substitution of hydrogen atoms on the pyrazine ring with bromine.

Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a widely used reagent for selective bromination. It is considered a safer and more manageable alternative to elemental bromine. The reaction is typically carried out in an aprotic solvent like acetonitrile (B52724) or a polar aprotic solvent mixture.[2][3]

Microwave-Assisted Bromination with NBS

To improve reaction efficiency, microwave irradiation has been successfully applied to the NBS bromination of 2-aminopyrazine. This technique significantly reduces reaction times and can lead to near-quantitative yields of the desired product.[3]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the different synthetic approaches to 2-amino-3,5-dibromopyrazine.

| Parameter | Method 1: Bromine in Acetic Acid | Method 2: Conventional NBS | Method 3: Microwave-Assisted NBS |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |

| Solvent | Glacial Acetic Acid | Acetonitrile (MeCN) | Acetonitrile (MeCN) |

| Molar Ratio (2-aminopyrazine:Brominating Agent) | 1 : 2.4 | 1 : 3.3 | 1 : 2.2 |

| Temperature | -5°C to Room Temperature | Not specified (likely room temp. or heating) | 100°C |

| Reaction Time | 26 hours | Not specified | 5 minutes |

| Reported Yield | 66%[4] | 38%[3] | ~99% (quantitative)[3] |

| Purification Method | Recrystallization from methanol[4] | Column Chromatography | Column Chromatography |

| Melting Point (°C) | 113-114[4] | 118-120[5] | 118-120[5] |

Experimental Protocols

Method 1: Synthesis using Bromine in Acetic Acid

Materials:

-

2-aminopyrazine (9.5 g, 100 mmol)

-

Glacial acetic acid (70 mL)

-

Sodium acetate (B1210297) trihydrate (33 g, 243 mmol)

-

Bromine (16 mL)

-

Ice

-

Concentrated ammonia

-

Norit activated charcoal

Procedure: [4]

-

In a reaction flask, dissolve 2-aminopyrazine in glacial acetic acid by heating on a steam bath.

-

Add sodium acetate trihydrate to the solution and maintain constant stirring.

-

Cool the reaction mixture in an ice-salt bath to -5°C.

-

Slowly add bromine dropwise over a period of 4 hours, ensuring the temperature remains at -5°C. Caution: Rapid addition of bromine may lead to an uncontrolled reaction.

-

After the addition is complete, continue stirring in the ice bath for 2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 24 hours.

-

Pour the mixture into 50 g of ice and neutralize to pH 8 with concentrated ammonia.

-

Collect the crude product by filtration.

-

Recrystallize the crude product from methanol with the addition of Norit activated charcoal to obtain colorless needles of 2-amino-3,5-dibromopyrazine.

Method 3: Microwave-Assisted Synthesis using NBS

Materials:

-

2-aminopyrazine (1.0 mmol)

-

N-bromosuccinimide (NBS) (2.2 mmol)

-

Acetonitrile (5 mL)

-

Diethyl ether

-

Water

-

Sodium sulfate

Procedure: [5]

-

In a 10 mL glass tube sealed with a silicon septum, dissolve 2-aminopyrazine in acetonitrile.

-

Add N-bromosuccinimide to the solution.

-

Place the reaction tube in a microwave oven and heat to 100°C for 5 minutes.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by silica (B1680970) gel column chromatography.

-

Alternatively, the crude reaction mixture can be extracted with diethyl ether/water (3 x 15 mL).

-

Dry the combined organic layers with sodium sulfate, filter, and remove the solvent to dryness.

Mandatory Visualizations

Chemical Reaction Scheme

Caption: Synthesis of 2-Amino-3,5-dibromopyrazine.

Experimental Workflow

Caption: General Experimental Workflow.

Conclusion

The synthesis of 2-amino-3,5-dibromopyrazine from 2-aminopyrazine can be effectively achieved through several methods. The classical approach using elemental bromine provides a moderate yield. The use of N-bromosuccinimide offers a safer alternative, and when combined with microwave irradiation, it presents a highly efficient, rapid, and high-yielding protocol. The choice of method will depend on the available equipment, safety considerations, and desired yield and purity. This guide provides the necessary details for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

Spectroscopic Profile of 2-Amino-3,5-dibromopyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-3,5-dibromopyrazine, a key intermediate in the synthesis of various pharmaceutical compounds, including rho kinase (ROCK) inhibitors, and conjugated polymers for neurotoxin detection.[1] This document details the available spectroscopic data and the experimental protocols for obtaining such data, facilitating its use in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data available for 2-Amino-3,5-dibromopyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Description |

| 1H | CDCl3 | 8.04 | s, 1H, C6-H |

| 1H | CDCl3 | 5.12 | bs, 2H, -NH2 |

| 13C | CDCl3 | 151.84 | C2-NH2 |

| 13C | CDCl3 | 143.09 | C6-H |

| 13C | CDCl3 | 123.90 | C3-Br |

| 13C | CDCl3 | 123.57 | C5-Br |

Data sourced from a study on the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives.[2]

Mass Spectrometry (MS)

| Technique | Ionization Mode | m/z | Relative Intensity | Fragment |

| GC-MS | EI | 254 | High | [M+•+1] |

| GC-MS | EI | 253 | High (Top Peak) | [M+•] |

| GC-MS | EI | 251 | High (3rd Highest) | [M+•-2] |

| GC-MS | EI | 66 | High (2nd Highest) |

Data sourced from PubChem and a study on imidazo[1,2-a]pyrazine synthesis.[2][3] The presence of prominent peaks at m/z 251, 253, and 254 is characteristic of a compound containing two bromine atoms, reflecting the isotopic distribution of 79Br and 81Br.

Infrared (IR) Spectroscopy

-

N-H stretching: around 3400-3200 cm-1 for the primary amine.

-

C-H stretching: for the aromatic C-H bond.

-

C=N and C=C stretching: in the aromatic ring.

-

C-Br stretching: typically in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific UV-Vis absorption data for 2-Amino-3,5-dibromopyrazine was found in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of 2-Amino-3,5-dibromopyrazine.

Instrumentation: Bruker Avance 400 MHz NMR spectrometer (or equivalent).[2]

Sample Preparation:

-

Dissolve approximately 10-20 mg of 2-Amino-3,5-dibromopyrazine in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl3).[2]

-

Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

-

Acquire the 1H NMR spectrum at a frequency of 400 MHz.[2]

-

Use a standard pulse-acquire sequence.

-

Set the spectral width to appropriately cover the expected chemical shift range for aromatic and amine protons.

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

13C NMR Acquisition:

-

Acquire the 13C NMR spectrum at a frequency of 100 MHz.[2]

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single peaks for each unique carbon.

-

Set the spectral width to cover the expected range for aromatic carbons.

-

A longer acquisition time and a higher number of scans are typically required for 13C NMR due to the low natural abundance of the 13C isotope.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the residual solvent peak of CDCl3 (δ = 7.26 ppm for 1H and δ = 77.16 ppm for 13C).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in 2-Amino-3,5-dibromopyrazine.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 2-Amino-3,5-dibromopyrazine powder directly onto the ATR crystal.

-

Apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm-1).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and purity of 2-Amino-3,5-dibromopyrazine and to study its fragmentation pattern.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).[2]

Sample Preparation:

-

Prepare a dilute solution of 2-Amino-3,5-dibromopyrazine in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

GC Conditions:

-

Column: Use a suitable capillary column for the separation of aromatic amines (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injector Temperature: Set to a temperature that ensures efficient vaporization without thermal decomposition (e.g., 250 °C).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of any impurities.

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.[2]

-

Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-300).

-

Source and Transfer Line Temperatures: Maintain at elevated temperatures (e.g., 230 °C and 280 °C, respectively) to prevent condensation of the analyte.

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to assess the purity of the sample.

-

Examine the mass spectrum of the peak corresponding to 2-Amino-3,5-dibromopyrazine to identify the molecular ion and characteristic fragment ions.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of 2-Amino-3,5-dibromopyrazine.

References

An In-depth Technical Guide to the Fundamental Chemistry of 2-Amino-3,5-dibromopyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,5-dibromopyrazine is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the pyrazine (B50134) core substituted with an amino group and two bromine atoms, make it a valuable intermediate for the synthesis of a diverse range of functional molecules. This guide provides a comprehensive overview of its fundamental chemistry, including its synthesis, physical and chemical properties, and key reactions. Detailed experimental protocols for its preparation and important transformations are presented, alongside a summary of its applications, particularly as a precursor for Rho-kinase (ROCK) inhibitors.

Introduction

2-Amino-3,5-dibromopyrazine, with the chemical formula C₄H₃Br₂N₃, is a pyrazine derivative characterized by the presence of an amino group at the 2-position and bromine atoms at the 3- and 5-positions.[1] This arrangement of functional groups imparts a unique reactivity profile, making it a sought-after building block in organic synthesis. The electron-withdrawing nature of the pyrazine ring and the bromine atoms, combined with the electron-donating amino group, influences the reactivity of each position on the heterocyclic core. Its utility is demonstrated in its application as a precursor for a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] Notably, it serves as a key intermediate in the development of Rho-kinase (ROCK) inhibitors, a class of therapeutic agents with potential applications in treating a range of diseases, including cancer and cardiovascular disorders.[1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-amino-3,5-dibromopyrazine is essential for its handling, purification, and use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃Br₂N₃ | [3][4] |

| Molecular Weight | 252.89 g/mol | [3][4][5][6] |

| Appearance | Yellow to brown powder/crystalline solid | [3][7] |

| Melting Point | 113-117 °C | [3][6] |

| Boiling Point | 294.6 °C at 760 mmHg | [3] |

| Density | 2.287 g/cm³ | [3] |

| Solubility | Soluble in methanol (B129727), dichloromethane, chloroform, and dimethyl sulfoxide (B87167) (DMSO). Limited solubility in water. | [2][3] |

| pKa | 0.81 ± 0.10 (Predicted) | [3] |

| InChI Key | DTLBKXRFWUERQN-UHFFFAOYSA-N | [4][5] |

| CAS Number | 24241-18-7 | [3][4] |

Synthesis of 2-Amino-3,5-dibromopyrazine

The most common and efficient method for the synthesis of 2-amino-3,5-dibromopyrazine is the direct bromination of 2-aminopyrazine (B29847).

Detailed Experimental Protocol: Bromination of 2-Aminopyrazine

This protocol describes the synthesis of 2-amino-3,5-dibromopyrazine from 2-aminopyrazine using bromine in glacial acetic acid.

Materials:

-

2-aminopyrazine

-

Glacial acetic acid

-

Sodium acetate (B1210297) trihydrate

-

Bromine

-

Ice

-

Concentrated ammonia

-

Methanol

-

Norit activated charcoal

Procedure:

-

In a reaction flask, dissolve 9.5 g (100 mmol) of 2-aminopyrazine in 70 mL of glacial acetic acid, heating on a steam bath until complete dissolution.[8]

-

Add 33 g (243 mmol) of sodium acetate trihydrate to the solution and maintain constant stirring.[8]

-

Cool the reaction mixture in an ice-salt bath to -5°C.[8]

-

Slowly add 16 mL of bromine dropwise over a period of 4 hours. Caution: Rapid addition of bromine may lead to an uncontrolled reaction.[8]

-

After the addition is complete, continue stirring in the ice bath for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 24 hours.[8]

-

Pour the reaction mixture into 50 g of ice and neutralize to a pH of 8 with concentrated ammonia.[8]

-

Collect the crude product by filtration.[8]

-

Recrystallize the crude product from methanol with the addition of Norit activated charcoal to yield colorless needles of 2-amino-3,5-dibromopyrazine.[8]

Expected Yield: 16.8 g (66%).[8] Melting Point: 113-114 °C.[8]

An alternative and often higher-yielding method involves the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent such as acetonitrile, sometimes with microwave assistance to shorten reaction times.[1][7] Yields exceeding 90% have been reported with this method.[1]

Chemical Reactivity and Key Reactions

The reactivity of 2-amino-3,5-dibromopyrazine is dictated by the interplay of its functional groups. The bromine atoms are susceptible to nucleophilic substitution and are excellent leaving groups for cross-coupling reactions. The amino group can be acylated or can direct electrophilic substitution.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. 2-Amino-3,5-dibromopyrazine can be coupled with various boronic acids or their esters to introduce aryl or heteroaryl substituents.

General Experimental Protocol (Adapted for 2-Amino-3,5-dibromopyrazine):

Materials:

-

2-Amino-3,5-dibromopyrazine

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equivalents)

-

Base (e.g., Cesium carbonate, 2.5 equivalents)

-

Anhydrous 1,4-dioxane (B91453)

-

Water

Procedure:

-

In a pressure flask equipped with a stir bar, combine 2-amino-3,5-dibromopyrazine (1 equivalent), the arylboronic acid (1.1 equivalents), and cesium carbonate (2.5 equivalents).

-

Under an inert atmosphere (e.g., argon), add anhydrous 1,4-dioxane and water.

-

Sparge the mixture with argon for 10 minutes.

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equivalents) and continue to sparge with argon for another 10 minutes.

-

Seal the vessel and heat the reaction mixture to 85-100 °C overnight with stirring.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Perform a standard aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of various primary or secondary amines at the bromine-substituted positions of 2-amino-3,5-dibromopyrazine.

General Experimental Protocol (Adapted for 2-Amino-3,5-dibromopyrazine):

Materials:

-

2-Amino-3,5-dibromopyrazine

-

Amine (1.2 equivalents)

-

Palladium precursor (e.g., Pd₂(dba)₃)

-

Phosphine (B1218219) ligand (e.g., XPhos)

-

Base (e.g., NaOtBu, 1.4 equivalents)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor, the phosphine ligand, and the base.

-

Add anhydrous toluene (B28343) and stir the mixture for a few minutes.

-

Add 2-amino-3,5-dibromopyrazine and the desired amine.

-

Heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Applications in Drug Discovery: Rho-Kinase (ROCK) Inhibitors

A significant application of 2-amino-3,5-dibromopyrazine is in the synthesis of Rho-kinase (ROCK) inhibitors.[1][3] ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. Dysregulation of the Rho/ROCK signaling pathway is implicated in various diseases, including glaucoma, cancer, and hypertension.[9][10] Derivatives of 2-amino-3,5-dibromopyrazine have been investigated as potent and selective ROCK inhibitors.

The general strategy involves using the 2-amino-3,5-dibromopyrazine scaffold to synthesize more complex molecules that can fit into the ATP-binding pocket of the ROCK enzyme, thereby inhibiting its kinase activity. This leads to a downstream relaxation of smooth muscle and other cellular effects that are beneficial in various disease states.

Other Applications

Beyond its role in the synthesis of ROCK inhibitors, 2-amino-3,5-dibromopyrazine is a valuable intermediate in other areas:

-

Agrochemicals: It serves as a building block for the synthesis of various herbicides, insecticides, and fungicides.[1][2]

-

Dyes and Pigments: It is a precursor in the production of diazo dyes and phthalocyanine (B1677752) pigments.[1]

-

Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and flame retardancy.[2] It is also used in the preparation of conjugated polymers for applications like neurotoxin detection.[3]

Conclusion

2-Amino-3,5-dibromopyrazine is a highly versatile and valuable building block in organic synthesis. Its accessible synthesis and predictable reactivity make it an important intermediate for the creation of a wide array of functional molecules. The detailed protocols and reactivity profiles provided in this guide are intended to facilitate its use in research and development, particularly in the ongoing quest for novel therapeutics and advanced materials. The continued exploration of the chemistry of 2-amino-3,5-dibromopyrazine is likely to uncover even more applications in the future.

References

- 1. nbinno.com [nbinno.com]

- 2. youtube.com [youtube.com]

- 3. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]

- 7. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 8. Synthesis routes of Amino-3,5-dibromopyrazine [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-3,5-dibromopyrazine

This guide provides troubleshooting advice and frequently asked questions for the purification of crude 2-amino-3,5-dibromopyrazine via recrystallization, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure 2-Amino-3,5-dibromopyrazine?

Pure 2-amino-3,5-dibromopyrazine typically appears as a white to light yellow crystalline powder.[1] The reported melting point is in the range of 114-117 °C.[1] Significant deviation from this range or a dark yellow to brown color may indicate the presence of impurities.[1]

Q2: Which solvent is recommended for the recrystallization of 2-Amino-3,5-dibromopyrazine?

Methanol is a commonly used and effective solvent for the recrystallization of this compound.[1][2] Studies have also shown good solubility in solvent mixtures, with ethanol/water combinations being particularly effective.[3] The choice of solvent may depend on the specific impurities present. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q3: My purified product is still yellow or brown. How can I decolorize it?

Colored impurities can often be removed by treating the hot solution with activated charcoal (e.g., Norit).[2] Add a small amount of charcoal to the hot, dissolved solution and heat with stirring for a few minutes before performing a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can reduce your final yield by adsorbing the product.[4]

Q4: What are the common impurities in crude 2-Amino-3,5-dibromopyrazine?

Common impurities can originate from the starting materials or side reactions during synthesis. The synthesis often involves the bromination of 2-aminopyrazine.[1][5] Potential impurities could include unreacted 2-aminopyrazine, mono-brominated pyrazine (B50134) species, or other reaction byproducts.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No Crystal Formation After Cooling | 1. Too much solvent was used , resulting in a solution that is not saturated. 2. The solution is supersaturated but requires nucleation to begin crystal growth.[6] 3. Cooling was too rapid , inhibiting crystal formation.[6] | 1. Reduce Solvent Volume : Reheat the solution to boil off a portion of the solvent, then allow it to cool again.[4] 2. Induce Nucleation : Scratch the inside of the flask at the solution's surface with a glass rod. If available, add a tiny "seed" crystal of the pure compound.[6] 3. Cool Slowly : Allow the flask to cool slowly to room temperature before placing it in an ice bath. |

| Compound "Oils Out" as a Liquid | 1. The compound is coming out of solution at a temperature above its melting point . 2. The solution is too concentrated or contains significant impurities, depressing the melting point.[6] | 1. Re-heat and Dilute : Heat the mixture to redissolve the oil, then add a small amount of additional hot solvent. Allow the less concentrated solution to cool slowly.[4] 2. Change Solvents : Select a solvent with a lower boiling point. |

| Very Low Crystal Yield | 1. Excessive solvent was used, leaving a significant amount of the product dissolved in the mother liquor.[4] 2. Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper. 3. Too much activated charcoal was used, adsorbing the product.[4] | 1. Recover a Second Crop : Concentrate the mother liquor (filtrate) by boiling off some of the solvent and cool it again to obtain a second batch of crystals.[4] 2. Minimize Heat Loss : Use a pre-heated funnel and flask for hot filtration. Keep the solution hot throughout the process. 3. Optimize Charcoal Use : Use only the minimum amount of charcoal necessary to decolorize the solution. |

| Crystals Form Too Quickly (Fine Powder) | 1. The solution was cooled too rapidly . 2. The solution was highly supersaturated . | 1. Control Cooling Rate : Ensure the solution cools slowly to room temperature on a benchtop before transferring to an ice bath. Insulating the flask can help. 2. Adjust Concentration : Use slightly more solvent to reduce the level of supersaturation. |

Data Presentation

Table 1: Physical and Chemical Properties of 2-Amino-3,5-dibromopyrazine

| Property | Value | Reference(s) |

| CAS Number | 24241-18-7 | [1][7] |

| Molecular Formula | C₄H₃Br₂N₃ | [1][7] |

| Molecular Weight | 252.89 g/mol | [1][7] |

| Appearance | Yellow to brown powder; White to light yellow crystalline solid | [1][8] |

| Melting Point | 114-117 °C | [1][2] |

| Density | ~2.287 g/cm³ | [1] |

Table 2: Solubility Profile of 2-Amino-3,5-dibromopyrazine

| Solvent | Solubility | Reference(s) |

| Methanol | Soluble | [1][2] |

| Ethanol | Has solubility; good results in ethanol/water mixtures | [3][8] |

| Dimethyl sulfoxide (B87167) (DMSO) | Has solubility | [8] |

| Dichloromethane (DCM) | Has solubility | [8] |

| Water | Low solubility | [8] |

| Toluene | Can be used for recrystallization | [9] |

Experimental Protocols

Standard Recrystallization Protocol

This protocol outlines the general procedure for purifying crude 2-amino-3,5-dibromopyrazine using a single solvent system (e.g., Methanol).

-

Dissolution : Place the crude 2-amino-3,5-dibromopyrazine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol). Heat the mixture gently (e.g., on a hot plate) with stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid has just completely dissolved.

-

(Optional) Decolorization : If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.

-

Hot Filtration : To remove insoluble impurities (and charcoal, if used), perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel (stemless or short-stemmed is best) with a fluted filter paper inside. Pour the hot solution through the filter paper quickly to prevent premature crystallization.

-

Crystallization : Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing : Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.

-

Drying : Dry the crystals completely. This can be done by leaving them under vacuum on the filter, or by transferring them to a watch glass to air dry or dry in a vacuum oven at a temperature well below the melting point.

Visualizations

Caption: Experimental workflow for the recrystallization of 2-amino-3,5-dibromopyrazine.

Caption: Troubleshooting decision tree for common recrystallization issues.

References

- 1. Cas 24241-18-7,2-Amino-3,5-dibromopyrazine | lookchem [lookchem.com]

- 2. 2-Amino-3,5-dibromopyrazine | 24241-18-7 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bloomtechz.com [bloomtechz.com]

- 9. Page loading... [wap.guidechem.com]

Validation & Comparative

A Comparative Guide to High-Purity Amino-3,5-dibromopyrazine and its Alternatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the selection of starting materials and building blocks is a critical decision that significantly impacts the efficiency of synthesis, impurity profiles, and ultimately, the viability of a drug candidate. Amino-3,5-dibromopyrazine is a key intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. This guide provides an objective comparison of high-purity this compound with its common alternatives, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Certificate of Analysis: High-Purity this compound

A typical Certificate of Analysis for high-purity this compound outlines the following specifications, ensuring its suitability for demanding synthetic applications.

| Parameter | Specification | Typical Value | Analytical Method |

| Appearance | White to light yellow or brown solid/powder | Conforms | Visual Inspection |

| Purity | ≥98.0% to 99.9% | 99.5% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |

| Melting Point | 113-117 °C | 114-116 °C | Melting Point Apparatus |

| ¹H NMR | Conforms to structure | Conforms | Nuclear Magnetic Resonance Spectroscopy |

| Mass Spectrum | Conforms to structure | Conforms | Mass Spectrometry (MS) |

| Residual Solvents | Varies by supplier | <0.5% | GC-HS |

| Heavy Metals | Varies by supplier | <10 ppm | ICP-MS |

Performance Comparison: this compound vs. Alternatives

The choice of a halogenated aminopyrazine building block often revolves around its reactivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. The following table compares this compound with its dichloro and monobromo analogues.

| Feature | This compound | 2-Amino-3,5-dichloropyrazine | 2-Amino-5-bromopyrazine |

| Molecular Weight | 252.89 g/mol | 163.99 g/mol | 174.00 g/mol |

| Reactivity in Suzuki Coupling | High | Moderate | Moderate to High |

| Selectivity | Potential for di-substitution | Potential for di-substitution | Mono-substitution |

| Typical Reaction Conditions | Milder conditions, shorter reaction times | Harsher conditions, longer reaction times | Milder to moderate conditions |

| Cost-Effectiveness | Moderate | Generally lower | Moderate |

| Key Applications | Synthesis of di-substituted pyrazine (B50134) derivatives, scaffolds for kinase inhibitors and other therapeutics.[1] | Building block for various heterocyclic compounds. | Precursor for mono-substituted pyrazine derivatives. |

Experimental Data Snapshot: Suzuki-Miyaura Coupling with Phenylboronic Acid

| Substrate | Typical Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Reported Yield |

| Aromatic Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 | 6-12 | Good to Excellent |

| Aromatic Chloride | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 100-120 | 12-24 | Moderate to Good |

Note: The yields are generalized from various literature sources on Suzuki-Miyaura couplings of halo-heterocycles and may vary depending on the specific reaction conditions and substrates used.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound and its alternatives.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer)

-

Sample of this compound (or alternative)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm (or a wavelength of maximum absorbance for the analyte)

-

-

Analysis: Inject the blank (solvent), followed by the standard and sample solutions.

-

Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aminohalopyrazine with an arylboronic acid.

Materials:

-

This compound (or alternative) (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., Toluene and Water, 4:1 mixture)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add the aminohalopyrazine, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture.

-

Stir the reaction mixture at 90-100 °C under the inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Workflows and Pathways

To further aid in the understanding of the experimental processes and the context of these compounds in drug discovery, the following diagrams are provided.

Caption: Experimental workflow for HPLC purity analysis.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。